Kdoam-25 citrate
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Overview
Description
- KDOAM-25 is a potent and highly selective inhibitor of histone lysine demethylases 5 (KDM5). It specifically targets KDM5A, KDM5B, KDM5C, and KDM5D.
- Its chemical structure consists of a molecular weight of 307.39 g/mol and the formula C₁₅H₂₅N₅O₂ .
- KDOAM-25 citrate, a stable salt form, is recommended for biological studies due to the instability of the free compound .
Preparation Methods
- Synthetic routes for KDOAM-25 are not explicitly mentioned in the available literature. it is synthesized as a citrate salt .
- Industrial production methods are proprietary and may not be publicly disclosed.
Chemical Reactions Analysis
- KDOAM-25 inhibits KDM5 enzymes, affecting histone methylation. It increases global H3K4 methylation at transcriptional start sites .
- Reactions: Notable reactions include inhibition of KDM5B with an IC₅₀ of 50 μM .
- Common reagents and conditions: Specific reagents and conditions for synthesis are not provided.
Scientific Research Applications
Chemistry: KDOAM-25 is valuable for epigenetic research, particularly in understanding histone demethylation processes.
Biology: It aids in studying gene regulation and chromatin dynamics.
Industry: Its industrial applications remain undisclosed.
Mechanism of Action
- KDOAM-25 targets KDM5 enzymes, inhibiting their demethylase activity. This leads to increased H3K4 methylation, impacting gene expression.
- Molecular targets: KDM5A, KDM5B, KDM5C, and KDM5D.
- Pathways: KDOAM-25 affects chromatin remodeling and transcriptional regulation .
Comparison with Similar Compounds
- KDOAM-25’s uniqueness lies in its high selectivity for KDM5 enzymes.
- Similar compounds: Not explicitly listed, but KDOAM-25 stands out due to its specificity .
Properties
IUPAC Name |
2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O2.C6H8O7/c1-4-20(8-7-19(2)3)14(21)11-17-10-13-9-12(15(16)22)5-6-18-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-6,9,17H,4,7-8,10-11H2,1-3H3,(H2,16,22);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVVSPOOXGDJRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N5O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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